2-methyl-5-(2-methylpropyl)-N-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
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Overview
Description
2-methyl-5-(2-methylpropyl)-N-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(2-methylpropyl)-N-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group by reacting the thiazole derivative with 4-methyl-1,3-thiazol-2-amine under suitable conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiazolidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-methyl-5-(2-methylpropyl)-N-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-isothiazolin-3-one: Known for its antimicrobial properties.
5-methyl-1,3-thiazole-4-carboxylic acid: Used in the synthesis of pharmaceuticals.
4-methyl-5-thiazoleethanol: Studied for its potential biological activities.
Uniqueness
2-methyl-5-(2-methylpropyl)-N-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is unique due to its specific substitution pattern on the thiazole ring, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
Molecular Formula |
C13H17N3OS2 |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-methyl-5-(2-methylpropyl)-N-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C13H17N3OS2/c1-7(2)5-10-11(15-9(4)19-10)12(17)16-13-14-8(3)6-18-13/h6-7H,5H2,1-4H3,(H,14,16,17) |
InChI Key |
FCOYOBMAPACILC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(SC(=N2)C)CC(C)C |
Origin of Product |
United States |
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